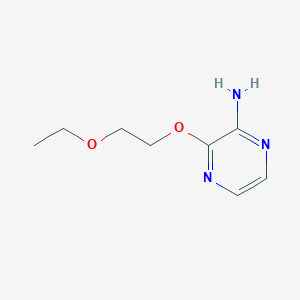
3-(2-Ethoxyethoxy)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethoxyethoxy)pyrazin-2-amine is an organic compound with the molecular formula C8H13N3O2 It is characterized by the presence of a pyrazine ring substituted with an ethoxyethoxy group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethoxyethoxy)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with ethoxyethanol under specific conditions. One common method includes the nucleophilic substitution reaction where 2-chloropyrazine reacts with 2-ethoxyethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), converting the compound into its reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(2-Ethoxyethoxy)pyrazin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound is studied for its potential biological activities. It can be used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals and advanced materials. Its derivatives may find applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 3-(2-Ethoxyethoxy)pyrazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological molecules.
Comparación Con Compuestos Similares
3-(2-Methoxyethoxy)pyrazin-2-amine: Similar structure with a methoxyethoxy group instead of ethoxyethoxy.
2-Amino-3-(2-ethoxyethoxy)pyrazine: Positional isomer with the amine group at a different position on the pyrazine ring.
3-(2-Ethoxyethoxy)pyridine-2-amine: Pyridine analog with similar substituents.
Uniqueness: 3-(2-Ethoxyethoxy)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethoxyethoxy group provides enhanced solubility and reactivity compared to its analogs, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
3-(2-ethoxyethoxy)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-12-5-6-13-8-7(9)10-3-4-11-8/h3-4H,2,5-6H2,1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVCIIPGKCHDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=NC=CN=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














